

# Application Note: Analytical Characterization of (4,4-Difluorooxolan-3-yl)methanamine

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## Compound of Interest

Compound Name: (4,4-Difluorooxolan-3-yl)methanamine

Cat. No.: B7965121

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Target Audience: Analytical Chemists, Medicinal Chemists, and CMC (Chemistry, Manufacturing, and Controls) Professionals  
Molecule: **(4,4-Difluorooxolan-3-yl)methanamine**  
(CAS: 1780993-10-3) Formula: C<sub>5</sub>H<sub>9</sub>F<sub>2</sub>NO | Exact Mass: 137.0652 Da

## Executive Summary & Analytical Strategy

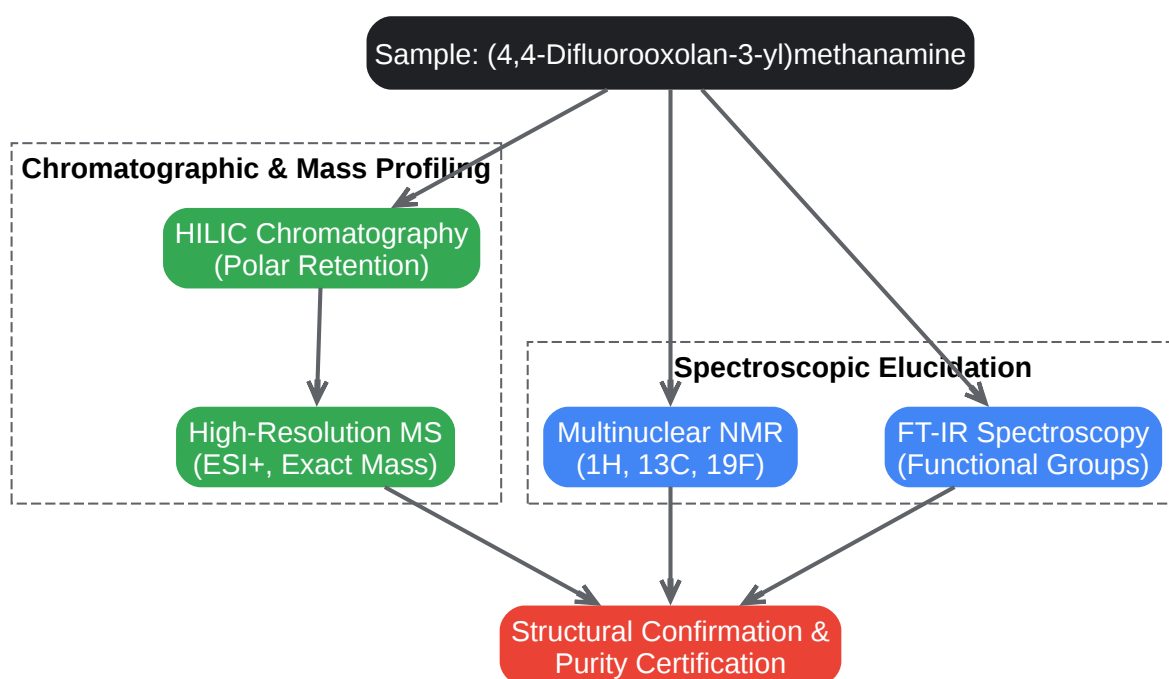
**(4,4-Difluorooxolan-3-yl)methanamine** is a highly polar, fluorinated aliphatic heterocyclic building block increasingly utilized in drug discovery as a bioisostere to modulate basicity, lipophilicity, and metabolic stability [1].

Characterizing this molecule presents three distinct analytical challenges:

- **Lack of a UV Chromophore:** The absence of conjugated  $\pi$ -systems renders standard UV-Vis detection (e.g., HPLC-UV at 254 nm) ineffective.
- **High Polarity:** The primary amine and oxolane oxygen cause the molecule to elute in the void volume of standard C18 reversed-phase columns, leading to severe ion suppression and poor peak shape.

- Stereoelectronic Complexity: The chiral center at C3 renders the adjacent gem-difluoro protons at C4 diastereotopic, complicating  $^{19}\text{F}$  and  $^1\text{H}$  NMR interpretations [2].

The Causality-Driven Solution: To establish a self-validating analytical system, we bypass traditional RP-HPLC-UV in favor of Hydrophilic Interaction Liquid Chromatography coupled with Charged Aerosol Detection and Electrospray Mass Spectrometry (HILIC-CAD/ESI-MS). For structural elucidation, we employ Multinuclear NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ,  $^{19}\text{F}$ ), leveraging the diastereotopic splitting of the fluorine atoms as a definitive structural fingerprint.



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Caption: Comprehensive analytical workflow for the characterization of fluorinated cyclic amines.

## Spectroscopic Elucidation (NMR & FT-IR) Mechanistic Rationale for NMR Interpretation

The structural proximity of the highly electronegative gem-difluoro group to the chiral C3 carbon dictates the NMR behavior of this molecule. Because C3 is a stereocenter, the two fluorine atoms at C4 are spatially distinct (diastereotopic). They do not appear as a single peak in  $^{19}\text{F}$  NMR; instead, they couple with each other, generating a massive geminal coupling constant ( $2J_{\text{FF}} \approx 200\text{--}240$  Hz) and appearing as an AB quartet (or two distinct multiplets due to further splitting by adjacent protons) [3].

### Protocol: Quantitative Multinuclear NMR (qNMR)

Self-Validating Design: To ensure quantitative trustworthiness, an internal standard (e.g., fluorobenzene) is utilized. This allows simultaneous confirmation of identity and absolute purity.

- Sample Preparation: Weigh exactly 15.0 mg of **(4,4-Difluorooxolan-3-yl)methanamine** and 5.0 mg of Fluorobenzene (internal standard) into a tared vial.
- Solvation: Dissolve in 0.6 mL of DMSO-  $d_6$  (or  $\text{CDCl}_3$  if the free base is highly non-polar, though the HCl salt requires DMSO).
- Acquisition Parameters:
  - $^1\text{H}$  NMR (400 MHz): 16 scans, relaxation delay (D1) = 10s (to ensure complete relaxation for quantitation).
  - $^{13}\text{C}$  NMR (100 MHz): 512 scans, proton-decoupled.
  - $^{19}\text{F}$  NMR (376 MHz): 64 scans, proton-coupled and proton-decoupled sequences to isolate F-F vs. F-H coupling.

## Expected Spectroscopic Data

Table 1: Multinuclear NMR Chemical Shifts and Multiplicities

Nucleus	Position	Expected Shift (ppm)	Multiplicity & Coupling ( J in Hz)	Mechanistic Assignment
<sup>19</sup> F	C4-F a	-95 to -105	ddt ( 2JFF≈230 , 3JFH≈15 )	Diastereotopic F, coupled to F b and adjacent protons.
<sup>19</sup> F	C4-F b	-110 to -120	ddt ( 2JFF≈230 , 3JFH≈15 )	Diastereotopic F, coupled to F a and adjacent protons.
<sup>13</sup> C	C4 (CF <sub>2</sub> )	~ 125.0	t ( 1JCF≈245 )	Direct C-F coupling creates a massive triplet.
<sup>13</sup> C	C3 (CH)	~ 45.0	t ( 2JCF≈25 )	2-bond coupling to the gem-difluoro group.
<sup>13</sup> C	C5 (CH <sub>2</sub> )	~ 68.0	t ( 2JCF≈30 )	2-bond coupling to the gem-difluoro group.
<sup>1</sup> H	C5-H <sub>2</sub>	~ 3.8 - 4.2	m	Complex splitting by adjacent F <sub>2</sub> and ring conformation.

## Chromatographic Purity & Mass Spectrometry

### Mechanistic Rationale for HILIC

Standard reversed-phase (RP) chromatography relies on hydrophobic interactions. **(4,4-Difluorooxolan-3-yl)methanamine** is highly polar and will not partition into a C18 stationary phase, resulting in zero retention. Hydrophilic Interaction Liquid Chromatography (HILIC) solves this by utilizing a polar stationary phase (e.g., BEH Amide) and a highly organic mobile

phase. The analyte partitions into a water-enriched layer on the silica surface, providing excellent retention and peak shape for polar amines [4].



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Caption: Mechanism of Hydrophilic Interaction Liquid Chromatography (HILIC) for polar amine retention.

## Protocol: HILIC-CAD/ESI-MS Method

Self-Validating Design: The use of Ammonium Formate buffer controls the ionization state of the primary amine (pKa ~ 8.5-9.0, lowered slightly by the inductive effect of the fluorines). Maintaining a pH of 3.0 ensures the amine is fully protonated, guaranteeing reproducible retention times and maximizing ESI+ signal intensity.

Chromatographic Parameters:

- Column: Waters ACQUITY UPLC BEH Amide (2.1 x 100 mm, 1.7  $\mu$ m)
- Column Temperature: 40 °C
- Mobile Phase A: 10 mM Ammonium Formate in H<sub>2</sub>O, 0.1% Formic Acid (pH ~3.0)
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile

- Flow Rate: 0.4 mL/min
- Injection Volume: 1.0  $\mu$ L (Sample diluent must be >70% Acetonitrile to prevent peak distortion).

Table 2: HILIC Gradient Program

Time (min)	% Mobile Phase A (Aqueous)	% Mobile Phase B (Organic)	Curve
0.0	5.0	95.0	Initial
1.0	5.0	95.0	Isocratic hold
6.0	40.0	60.0	Linear gradient
7.5	40.0	60.0	Wash
7.6	5.0	95.0	Re-equilibration
10.0	5.0	95.0	End

## Mass Spectrometry (ESI+) Parameters:

- Ionization Mode: Positive Electrospray Ionization (ESI+)
- Capillary Voltage: 2.5 kV
- Desolvation Temperature: 450 °C
- Expected Target Mass:  $m/z$  138.07[M+H]<sup>+</sup>
- Diagnostic Fragmentation (MS/MS): Loss of NH<sub>3</sub> (-17 Da) yielding  $m/z$  121.04, followed by the loss of HF (-20 Da) yielding  $m/z$  101.04, confirming the presence of the aliphatic amine and fluorinated ring.

## References

- O'Hagan, D. (2008). Understanding organofluorine chemistry. An introduction to the C-F bond. Chemical Society Reviews, 37(2), 308-319. Available at:[\[Link\]](#)

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